

# GB1107: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of **GB1107**, a potent and selective small-molecule inhibitor of galectin-3. The information presented herein is collated from preclinical studies to support further research and development of this compound for therapeutic applications in oncology and fibrotic diseases.

## **Quantitative Pharmacokinetic Parameters**

**GB1107** has demonstrated favorable pharmacokinetic properties in preclinical mouse models, exhibiting high oral availability and a half-life that supports once-daily dosing regimens. The key quantitative parameters are summarized in the tables below.

**Table 1: Intravenous Pharmacokinetic Parameters of** 

**GB1107** in Mice

| Parameter      | Value | Units     |
|----------------|-------|-----------|
| Clearance (CL) | 1.2   | mL/min/kg |
| Half-life (t½) | 4.5   | hours     |

Data sourced from studies in mice.[1]



### Table 2: Oral Pharmacokinetic Parameters of GB1107 in

Mice

| Parameter                | Value              | Units |
|--------------------------|--------------------|-------|
| Oral Bioavailability (F) | 75                 | %     |
| Cmax                     | Data not available | -     |
| Tmax                     | Data not available | -     |
| AUC                      | Data not available | -     |

Note: While the oral bioavailability is high, specific values for Cmax, Tmax, and AUC from published studies are not currently available. A 10 mg/kg oral dose has been shown to maintain plasma concentrations above the mouse Kd for over 24 hours.[1]

## **Experimental Protocols**

The pharmacokinetic parameters of **GB1107** and its analogs were determined through a series of in vivo studies in mice. The methodologies employed in these key experiments are detailed below.

### In Vivo Pharmacokinetic Study Protocol

- Animal Model: Female C57BL/6 mice were utilized for the pharmacokinetic studies of compounds structurally related to GB1107.[2][3] For efficacy studies that inform dosing, CD-1 nude mice and C57Bl/6 mice have been used.[1]
- Dosing:
  - Intravenous (IV) Administration: A 1 mg/kg dose was administered for related compounds.
    [2]
  - Oral (PO) Administration: A 10 mg/kg dose was administered by oral gavage for GB1107 in efficacy studies.[1][4] For pharmacokinetic studies of related compounds, a 10 mg/kg oral dose was used.[2]
- Formulation:



- Oral Formulation: For related compounds, a formulation of 0.5% HPMC in sodium phosphate buffer/citric acid buffer at pH 6.5 was used.[2]
- Intravenous Formulation: For related compounds, a 50% TEG formulation was utilized.
- Sample Collection: While specific time points for **GB1107** are not detailed, a typical protocol involves the collection of blood samples at various time points post-administration to characterize the plasma concentration-time profile.
- Analytical Method: The concentration of the compound in plasma samples is determined using a validated bioanalytical method, likely high-performance liquid chromatographytandem mass spectrometry (LC-MS/MS), although the specific method for GB1107 is not publicly detailed.
- Data Analysis: Pharmacokinetic parameters were determined by noncompartmental analysis using specialized software (e.g., PK solutions 2.0).[2]

#### **Visualizations**

To further elucidate the experimental workflow and the mechanism of action of **GB1107**, the following diagrams are provided.





Click to download full resolution via product page

In Vivo Pharmacokinetic Study Workflow for Galectin-3 Inhibitors.





Click to download full resolution via product page

Mechanism of Action of **GB1107** as a Galectin-3 Inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- To cite this document: BenchChem. [GB1107: A Deep Dive into its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#understanding-the-pharmacokinetics-and-oral-bioavailability-of-gb1107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com